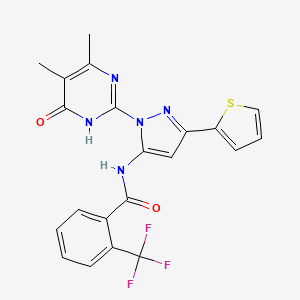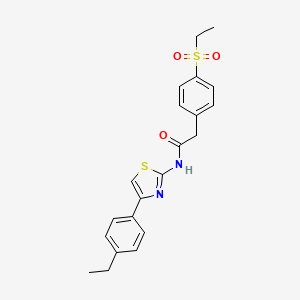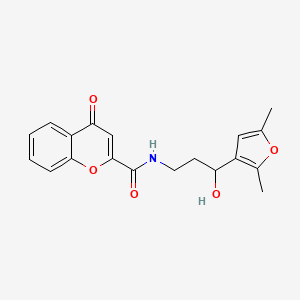![molecular formula C16H17NO4S B2601270 Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate CAS No. 94460-98-7](/img/structure/B2601270.png)
Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate
Vue d'ensemble
Description
Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate: is an organic compound with the molecular formula C16H17NO4S It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a glycine ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate typically involves the reaction of methyl glycinate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds .
Applications De Recherche Scientifique
Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by binding to receptors or other proteins, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide
- N-Phenylbis(trifluoromethanesulfonyl)imide
Uniqueness
Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate is unique due to its specific structural features, such as the combination of a sulfonyl group with a glycine ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
methyl 2-(N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-8-10-15(11-9-13)22(19,20)17(12-16(18)21-2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLWQJCHUYYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2601188.png)

![(2-Fluorophenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2601190.png)


![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2601194.png)
![2-{[6-(1-benzothiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2601196.png)

![ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2601200.png)
![3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2601202.png)
![1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one](/img/structure/B2601203.png)
![1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2601205.png)
![3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2601206.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B2601208.png)
